Cas no 93113-10-1 (2-{1,2,4Triazolo4,3-apyridin-3-yl}ethan-1-amine dihydrochloride)

2-{1,2,4Triazolo4,3-apyridin-3-yl}ethan-1-amine dihydrochloride structure
93113-10-1 structure
商品名:2-{1,2,4Triazolo4,3-apyridin-3-yl}ethan-1-amine dihydrochloride
CAS番号:93113-10-1
MF:C8H12Cl2N4
メガワット:235.11367893219
MDL:MFCD28895403
CID:4665921
PubChem ID:132274364

2-{1,2,4Triazolo4,3-apyridin-3-yl}ethan-1-amine dihydrochloride 化学的及び物理的性質

名前と識別子

    • 2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride
    • 2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;dihydrochloride
    • 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridineDihydrochloride
    • 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridine Dihydrochloride
    • 2-{1,2,4Triazolo4,3-apyridin-3-yl}ethan-1-amine dihydrochloride
    • MDL: MFCD28895403
    • インチ: 1S/C8H10N4.2ClH/c9-5-4-8-11-10-7-3-1-2-6-12(7)8;;/h1-3,6H,4-5,9H2;2*1H
    • InChIKey: OKIWZIRLJATVRH-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.N12C=CC=CC1=NN=C2CCN

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 150
  • トポロジー分子極性表面積: 56.2

2-{1,2,4Triazolo4,3-apyridin-3-yl}ethan-1-amine dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T189465-100mg
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride
93113-10-1
100mg
$ 485.00 2022-06-03
Chemenu
CM117913-250mg
3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridine Dihydrochloride
93113-10-1 95%
250mg
$279 2024-07-19
Enamine
EN300-30283-1.0g
2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride
93113-10-1 95%
1g
$0.0 2023-06-07
Aaron
AR01DFUP-10g
3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridineDihydrochloride
93113-10-1 95%
10g
$2720.00 2025-02-09
Aaron
AR01DFUP-1g
3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridineDihydrochloride
93113-10-1 95%
1g
$553.00 2025-02-09
1PlusChem
1P01DFMD-2.5g
3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridineDihydrochloride
93113-10-1 95%
2.5g
$862.00 2024-04-20
1PlusChem
1P01DFMD-1g
3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridineDihydrochloride
93113-10-1 95%
1g
$537.00 2024-04-20
1PlusChem
1P01DFMD-100mg
3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridineDihydrochloride
93113-10-1 95%
100mg
$220.00 2024-04-20
A2B Chem LLC
AX05589-50mg
3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridineDihydrochloride
93113-10-1 95%
50mg
$129.00 2024-07-18
A2B Chem LLC
AX05589-1g
3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyridineDihydrochloride
93113-10-1 95%
1g
$440.00 2024-07-18

2-{1,2,4Triazolo4,3-apyridin-3-yl}ethan-1-amine dihydrochloride 関連文献

2-{1,2,4Triazolo4,3-apyridin-3-yl}ethan-1-amine dihydrochlorideに関する追加情報

Recent Advances in the Study of 2-{1,2,4Triazolo4,3-apyridin-3-yl}ethan-1-amine Dihydrochloride (CAS: 93113-10-1)

The compound 2-{1,2,4Triazolo4,3-apyridin-3-yl}ethan-1-amine dihydrochloride (CAS: 93113-10-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its triazolopyridine core, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a compound of high interest for researchers and industry professionals alike.

One of the key areas of investigation has been the compound's interaction with GABAA receptors. GABAA receptors are ligand-gated ion channels that play a crucial role in inhibitory neurotransmission in the CNS. Preliminary findings suggest that 2-{1,2,4Triazolo4,3-apyridin-3-yl}ethan-1-amine dihydrochloride exhibits selective binding affinity to specific subtypes of GABAA receptors, which could pave the way for the development of novel anxiolytic or sedative agents. These findings are supported by in vitro binding assays and electrophysiological studies, which demonstrate the compound's ability to modulate receptor activity in a dose-dependent manner.

In addition to its CNS applications, recent research has explored the compound's potential in oncology. Studies have indicated that 2-{1,2,4Triazolo4,3-apyridin-3-yl}ethan-1-amine dihydrochloride may exhibit antiproliferative effects against certain cancer cell lines. Mechanistic studies suggest that these effects could be mediated through the inhibition of key signaling pathways involved in cell cycle regulation and apoptosis. While these findings are preliminary, they highlight the compound's versatility and warrant further investigation in preclinical models.

The synthesis and optimization of 2-{1,2,4Triazolo4,3-apyridin-3-yl}ethan-1-amine dihydrochloride have also been a focus of recent research. Advances in synthetic methodologies have enabled the production of the compound with higher yields and purity, which is critical for both research and potential commercial applications. Furthermore, structural analogs of the compound have been synthesized to explore structure-activity relationships (SAR), providing valuable insights into the molecular features that contribute to its pharmacological activity.

Despite these promising developments, challenges remain in the clinical translation of 2-{1,2,4Triazolo4,3-apyridin-3-yl}ethan-1-amine dihydrochloride. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through comprehensive pharmacokinetic and toxicological studies. Ongoing research aims to optimize the compound's pharmacokinetic profile and evaluate its safety in animal models, which will be crucial for its progression into clinical trials.

In conclusion, 2-{1,2,4Triazolo4,3-apyridin-3-yl}ethan-1-amine dihydrochloride (CAS: 93113-10-1) represents a promising candidate for further development in both CNS and oncology therapeutics. Its unique pharmacological profile and recent advancements in synthesis and characterization underscore its potential as a valuable tool for drug discovery. Future research should focus on addressing the remaining challenges and exploring its full therapeutic potential in relevant disease models.

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